1-cyclohexyl-4-(3-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
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Overview
Description
1-cyclohexyl-4-(3-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound with a unique structure that combines a cyclohexyl group, a methoxyphenyl group, and a dihydropyrazolo-thiazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-4-(3-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Cyclization to form the thiazine ring: The intermediate pyrazole is then reacted with a thiol or thioamide in the presence of a suitable catalyst to form the thiazine ring.
Introduction of the cyclohexyl and methoxyphenyl groups: These groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-4-(3-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds in the pyrazole or thiazine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic ring or the thiazine ring using reagents like halogens, alkyl halides, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides, or nucleophiles (amines, thiols) under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, or other oxidized derivatives.
Reduction: Reduced pyrazole or thiazine derivatives.
Substitution: Substituted aromatic or thiazine derivatives.
Scientific Research Applications
1-cyclohexyl-4-(3-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of analgesics and anti-inflammatory drugs.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Research: The compound is used as a tool to study various biological processes and pathways, particularly those involving pain perception and inflammation.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-4-(3-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes involved in pain perception and inflammation, such as cyclooxygenase (COX) enzymes or opioid receptors.
Pathways Involved: It may modulate signaling pathways related to pain and inflammation, leading to its potential analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Phencyclidine (PCP): A dissociative anesthetic with similar structural features and pharmacological effects.
Methoxyphencyclidine (3-MeO-PCP): A derivative of phencyclidine with similar analgesic and anti-inflammatory properties.
Hydroxyphencyclidine (4-OH-PCP): Another derivative of phencyclidine with similar biological activities.
Properties
Molecular Formula |
C19H23N3O2S |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-cyclohexyl-4-(3-methoxyphenyl)-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C19H23N3O2S/c1-12-20-18-16(17(25-12)13-7-6-10-15(11-13)24-2)19(23)21-22(18)14-8-4-3-5-9-14/h6-7,10-11,14,17H,3-5,8-9H2,1-2H3,(H,21,23) |
InChI Key |
WBXBVZZDNHORAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC(=CC=C3)OC)C(=O)NN2C4CCCCC4 |
Origin of Product |
United States |
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